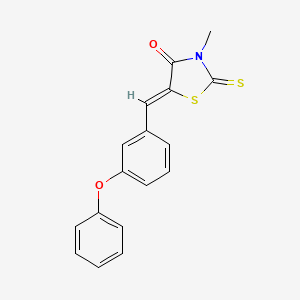

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z)-3-méthyl-5-(3-phénoxybenzylidène)-2-thioxo-1,3-thiazolidin-4-one est un composé synthétique appartenant à la famille des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone substitué par un groupe phénoxybenzylidène.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la (5Z)-3-méthyl-5-(3-phénoxybenzylidène)-2-thioxo-1,3-thiazolidin-4-one implique généralement la réaction de la 3-phénoxybenzaldéhyde avec la 3-méthyl-2-thioxo-1,3-thiazolidin-4-one en milieu basique. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, avec une base telle que l'hydroxyde de sodium ou le carbonate de potassium agissant comme catalyseur. Le mélange est chauffé à reflux pendant plusieurs heures pour assurer une réaction complète, puis purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la scalabilité de la réaction.

Analyse Des Réactions Chimiques

Types de réactions

(5Z)-3-méthyl-5-(3-phénoxybenzylidène)-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en un thiol ou un thioéther en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe phénoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile en utilisant des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium

Substitution : Halogénures d'alkyle, chlorures d'acyle

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Thiols, thioéthers

Substitution : Diverses thiazolidinones substituées

Applications de la recherche scientifique

(5Z)-3-méthyl-5-(3-phénoxybenzylidène)-2-thioxo-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien, présentant une activité contre diverses souches bactériennes et fongiques.

Médecine : La recherche a indiqué son potentiel en tant qu'agent anticancéreux, des études démontrant sa capacité à inhiber la croissance des cellules cancéreuses.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements

Mécanisme d'action

Le mécanisme d'action de la (5Z)-3-méthyl-5-(3-phénoxybenzylidène)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Dans les applications antimicrobiennes, on pense qu'il inhibe la synthèse de composants cellulaires essentiels chez les bactéries et les champignons, conduisant à la mort cellulaire. En recherche anticancéreuse, on pense que le composé induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en perturbant les principales voies de signalisation et en inhibant l'activité des enzymes impliquées dans la prolifération cellulaire .

Applications De Recherche Scientifique

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings

Mécanisme D'action

The mechanism of action of (5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, the compound is thought to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and inhibiting the activity of enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

- (5Z)-2-(4-butoxyphényl)-5-(3-phénoxybenzylidène)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- (5Z)-5-(3-phénoxybenzylidène)-2,4-imidazolidinedione

- (5Z)-5-(3-phénoxybenzylidène)-4-thioxo-1,3-thiazolidin-2-one

Unicité

(5Z)-3-méthyl-5-(3-phénoxybenzylidène)-2-thioxo-1,3-thiazolidin-4-one se distingue par son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques.

Propriétés

Formule moléculaire |

C17H13NO2S2 |

|---|---|

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H13NO2S2/c1-18-16(19)15(22-17(18)21)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |

Clé InChI |

FRFHIEUCMCZYBY-PTNGSMBKSA-N |

SMILES isomérique |

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S |

SMILES canonique |

CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-({3-Chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11674948.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11674956.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674961.png)

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11674968.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11674980.png)

![5-[4-(Allyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11674982.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11674989.png)

![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11674997.png)

![(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11674998.png)

![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11675002.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675016.png)

![Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate](/img/structure/B11675018.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11675023.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675027.png)